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Ethyl Heptadecanoate-d5

Cat. No.: B1162381
M. Wt: 303.53
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Heptadecanoate-d5 is a high-purity, deuterated stable isotope-labeled compound primarily used as an internal standard in quantitative mass spectrometry. It is essential for the precise analysis of Fatty Acid Ethyl Esters (FAEEs), which are important non-oxidative biomarkers of ethanol consumption . In forensic and clinical research, this compound is critical for reliable quantification. By adding a known amount of this compound to biological samples such as meconium, hair, or blood, researchers can correct for variations in sample preparation and instrument response, ensuring highly accurate and reliable results . Its use is documented in robust LC-MS/MS and GC-MS methodologies for identifying alcohol exposure, where it compensates for matrix effects and extraction losses of target analytes like ethyl palmitate and ethyl oleate . Mechanistically, FAEEs are formed via the esterification of ethanol with free fatty acids. This compound, with its five deuterium atoms, has chemical and physical properties nearly identical to its non-labeled counterpart but is easily distinguishable by mass spectrometry due to its higher molecular mass. This makes it an ideal internal standard for pharmacokinetic studies and toxicological analyses, providing crucial data on the dynamic distribution of ethanol metabolites . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₉H₃₃D₅O₂

Molecular Weight

303.53

Synonyms

Ethyl Margarate-d5;  Ethyl n-Heptadecanoate-d5;  Margaric Acid Ethyl Ester-d5;  NSC 13783-d5;  Heptadecanoic Acid Ethyl Ester-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Ethyl Heptadecanoate D5

Principles of Deuteration and Isotopic Labeling in Fatty Acid Esters

Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a fundamental technique in isotopic labeling. In the context of fatty acid esters like Ethyl Heptadecanoate-d5, this process provides a molecule with a distinct mass signature that can be readily identified by mass spectrometry without significantly altering its chemical properties. The choice of deuterium as a label is advantageous due to its stability and the relatively low natural abundance of the isotope, which minimizes background interference in analytical measurements.

Isotopic labeling of lipids can be achieved through various strategies, including chemical synthesis, enzymatic reactions, and biosynthetic approaches using labeled precursors. The primary goal is to introduce deuterium atoms at specific, stable positions within the molecule. For this compound, the "-d5" designation typically implies the labeling of the terminal methyl group and the adjacent methylene (B1212753) group of the fatty acid chain, or labeling of the ethyl group, though the exact position is crucial for its application and must be defined by the synthetic route. The stability of the C-D bond is paramount, as any isotope exchange during sample preparation or analysis would compromise the quantitative accuracy.

De Novo Synthetic Pathways for the Production of this compound

The de novo synthesis of this compound from simple, non-labeled precursors allows for precise control over the location and extent of deuterium incorporation. A common and effective strategy involves a multi-step process that first introduces deuterium into the fatty acid backbone, followed by esterification.

A plausible synthetic route begins with a suitable precursor that can be subjected to catalytic hydrogen-deuterium (H/D) exchange. For instance, heptadecanoic acid can be deuterated using a heterogeneous catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.net The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high levels of deuterium incorporation at the desired positions. researchgate.net

Following the successful deuteration of the fatty acid, the next step is esterification. The deuterated heptadecanoic acid can be converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves refluxing the deuterated carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The equilibrium of this reaction is driven towards the ester product by using an excess of the alcohol and by removing the water formed during the reaction. masterorganicchemistry.com

Table 1: Proposed De Novo Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Catalytic H/D ExchangeHeptadecanoic acid, Pt/C, D₂ gas or D₂O, elevated temperature and pressureHeptadecanoic acid-d5
2Fischer EsterificationHeptadecanoic acid-d5, excess ethanol, catalytic H₂SO₄, refluxThis compound

Regiospecific and Stereospecific Deuteration Techniques

Achieving regiospecific and stereospecific deuteration is a more advanced synthetic challenge that provides highly specific molecular probes. While a general catalytic exchange might lead to deuterium incorporation at multiple sites, more sophisticated methods can target specific positions. For instance, the use of directing groups in catalytic deuteration can guide the deuterium to specific C-H bonds. While not explicitly detailed for heptadecanoic acid, such methodologies are established in organic synthesis.

Stereospecific deuteration, which controls the three-dimensional arrangement of the deuterium atom, is particularly relevant for studying enzymatic reactions with specific stereochemical requirements. This can be achieved through chiral catalysts or by using precursors with defined stereochemistry.

Multi-Step Synthesis Protocols for Complex Deuterated Lipid Analogs

The synthesis of more complex deuterated lipid analogs often requires multi-step protocols. These intricate sequences can involve the construction of the carbon skeleton from smaller, deuterated building blocks. This approach offers the highest level of control over the position of the isotopic labels. For example, a deuterated alkyl halide could be used in a coupling reaction to build the fatty acid chain, ensuring that the deuterium is located at a predetermined position. While more labor-intensive and costly, this method is invaluable for synthesizing highly specific internal standards and metabolic tracers.

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that can catalyze the esterification of fatty acids with alcohols. This approach can be particularly advantageous for the final step of synthesizing this compound from its deuterated carboxylic acid precursor.

The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold under the trade name Novozym 435), is well-established for the synthesis of fatty acid ethyl esters. nih.gov The reaction is typically carried out in a solvent-free system or in an organic solvent, where the deuterated heptadecanoic acid is mixed with ethanol in the presence of the immobilized lipase. The enzymatic process offers high yields under mild reaction conditions, minimizing the risk of side reactions or isotope scrambling. nih.gov

Table 2: Comparison of Synthetic Approaches for this compound

ApproachAdvantagesDisadvantages
De Novo Chemical Synthesis High control over label position, scalable.May require harsh reagents and conditions.
Enzymatic Synthesis Mild reaction conditions, high selectivity, environmentally friendly.May be more expensive, enzyme stability can be a concern.

Purification and Isotopic Purity Assessment of Synthesized this compound

After synthesis, the crude product must be rigorously purified to remove any unreacted starting materials, catalysts, and byproducts. The assessment of isotopic purity is equally critical to ensure the reliability of the labeled compound as an internal standard.

Chromatographic Techniques for High-Purity Isolation

High-performance liquid chromatography (HPLC) and flash column chromatography are the primary techniques used for the purification of synthesized this compound. Normal-phase chromatography, using a silica (B1680970) gel stationary phase and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), is effective in separating the nonpolar ethyl ester from the more polar carboxylic acid starting material and other polar impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Gas chromatography (GC) can also be employed for both purification (preparative GC) and analysis of the final product's chemical purity. lipidmaps.org

The isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms, and the isotopic enrichment at specific sites are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for determining the precise location of the deuterium atoms within the molecule. While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous evidence of their position. researchgate.netcore.ac.uk Quantitative NMR methods can also be used to determine the level of deuterium incorporation at each specific site.

Table 3: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Chemical purity, isotopic distribution, and overall isotopic purity. lipidmaps.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, precise location of deuterium atoms, and site-specific isotopic enrichment. researchgate.netcore.ac.uk

By combining these synthetic and analytical methodologies, high-purity this compound can be produced, providing a reliable and accurate tool for advanced lipidomic research.

The synthesis of this compound is centered on the efficient and specific incorporation of five deuterium atoms into the heptadecanoate backbone. The primary strategy involves the esterification of a pre-labeled heptadecanoic acid with ethanol.

Key Synthetic Pathway: Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of Heptadecanoic acid-d5 with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.

Reaction: Heptadecanoic acid-d5 + Ethanol ⇌ this compound + Water

The deuterium atoms are incorporated into the heptadecanoic acid molecule prior to the esterification step. This is often achieved through catalytic H/D exchange reactions on unlabeled heptadecanoic acid. This process involves heating the fatty acid in the presence of a deuterium source, typically heavy water (D₂O), and a metal catalyst like platinum or palladium on carbon. europa.eu This method allows for the exchange of hydrogen atoms for deuterium atoms at specific positions on the alkyl chain.

An alternative, though less common, approach could involve the synthesis of the fatty acid chain from smaller deuterated precursors, which offers precise control over the location of the deuterium labels but is often more complex and costly.

Table 1: Overview of Synthetic Methodologies for this compound

Method Description Key Reagents Advantages Challenges
Fischer Esterification Acid-catalyzed reaction between Heptadecanoic acid-d5 and ethanol.Heptadecanoic acid-d5, Ethanol, Sulfuric Acid (catalyst)Direct, well-established method.Reversible reaction requiring removal of water to maximize yield.
Catalytic H/D Exchange Incorporation of deuterium into the fatty acid backbone prior to esterification.Heptadecanoic acid, Deuterium oxide (D₂O), Platinum/Carbon catalystHigh levels of deuteration achievable.Requires high temperatures and pressures; potential for scrambling of labels.
Multi-step Chemical Synthesis Building the deuterated fatty acid from smaller, pre-labeled building blocks.Deuterated alkyl halides, Malonic estersPrecise control over label position.Complex, lower overall yield, expensive starting materials.

Analytical Verification of Deuterium Incorporation Efficiency

Following synthesis, it is crucial to verify the successful incorporation of deuterium atoms and to quantify the isotopic purity of the final product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing fatty acid esters. jove.com The synthesized this compound is first separated from any unlabeled or partially labeled species by the gas chromatograph. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the molecule. The molecular ion peak for this compound will be shifted by +5 mass units compared to its unlabeled counterpart (Ethyl Heptadecanoate, MW: 298.51 g/mol ). sielc.com By analyzing the ion chromatogram and the relative intensities of the isotopic peaks, the deuterium incorporation efficiency and isotopic enrichment can be accurately calculated. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can also be utilized for this analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (Proton) NMR and ²H (Deuterium) NMR spectroscopy provide detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where deuterium has been substituted will show a significant decrease in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.

Table 2: Comparison of Analytical Verification Techniques

Technique Principle Information Provided Key Advantages
GC-MS Separates compounds by chromatography and detects mass-to-charge ratio.Isotopic distribution, molar enrichment, chemical purity. nih.govHigh sensitivity, excellent quantitative capability. researchgate.net
HPLC-MS Separates compounds by liquid chromatography before mass analysis.Quantification in complex matrices (e.g., plasma). nih.govSuitable for less volatile compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Precise location of deuterium atoms, structural confirmation.Non-destructive, provides detailed structural insights.

Scalability and Process Optimization in this compound Production

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale requires careful process optimization to ensure efficiency, cost-effectiveness, and consistent product quality.

Optimization of Reaction Conditions

Statistical methods like Response Surface Methodology (RSM) and D-optimal design are employed to systematically optimize the esterification process. academie-sciences.fr These methodologies allow for the simultaneous investigation of multiple variables to identify the optimal conditions for maximizing yield and purity.

Key parameters that are typically optimized include:

Molar Ratio of Reactants: Adjusting the ratio of ethanol to Heptadecanoic acid-d5 can drive the equilibrium towards the product side.

Catalyst Concentration: The amount of acid catalyst affects the reaction rate.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

Reaction Time: Determining the minimum time required to reach maximum conversion is crucial for process efficiency.

Downstream Processing and Purification

On a larger scale, efficient purification is critical. After the reaction, the excess ethanol and water are typically removed by distillation. The crude product is then neutralized to remove the acid catalyst, often by washing with a sodium bicarbonate solution. academie-sciences.fr Final purification of the this compound can be achieved through scalable techniques such as fractional distillation or preparative liquid chromatography. sielc.com The goal is to remove any unreacted starting materials, by-products, and unlabeled or partially deuterated species to achieve high chemical and isotopic purity.

The primary challenges in scaling up production include the high cost and limited availability of deuterated starting materials like Heptadecanoic acid-d5. Therefore, optimizing the process to achieve the highest possible yield and recovery is of paramount economic importance. researchgate.net

Table 3: Parameters for Process Optimization in this compound Production

Parameter Range/Variable Impact on Production Optimization Goal
Reactant Molar Ratio (Ethanol:Fatty Acid)Influences reaction equilibrium and yield.Maximize conversion of the limiting reagent (Heptadecanoic acid-d5).
Catalyst Concentration (% weight of reactants)Affects reaction rate and potential for side reactions.Achieve a high reaction rate with minimal by-product formation.
Temperature (°C)Impacts reaction kinetics and product stability.Find the optimal balance between reaction speed and selectivity.
Time (hours)Determines the extent of reaction completion.Minimize batch time while ensuring maximum yield.

Analytical Methodologies Employing Ethyl Heptadecanoate D5 As a Research Tool

Role of Ethyl Heptadecanoate-d5 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The purpose of the IS is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. scispace.com An ideal internal standard should behave as similarly as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte. researchgate.net This ensures that they experience similar extraction recovery, derivatization efficiency, and ionization response in the mass spectrometer, leading to enhanced precision and accuracy. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, which typically requires a derivatization step to increase their volatility. In lipidomics, where the goal is to profile and quantify the complete set of lipids, accurate measurement is critical. This compound serves as an excellent internal standard in these workflows.

The process involves adding a known quantity of this compound to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation procedure. nih.gov The lipids are then extracted and often transesterified to form fatty acid methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis. nih.gov During this process, the deuterated standard undergoes the same reactions and potential losses as the endogenous fatty acids.

In the GC-MS instrument, the derivatized this compound co-elutes with its non-labeled counterpart. However, the mass spectrometer can easily distinguish between them due to the mass difference imparted by the deuterium (B1214612) atoms. nih.gov Quantification is achieved by calculating the ratio of the peak area of the target analyte to the peak area of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. This stable isotope dilution method effectively corrects for variations in injection volume, derivatization yield, and extraction efficiency. nih.gov

Table 1: Representative GC-MS Ions for Heptadecanoic Acid and its Deuterated Standard

CompoundDerivativeTypical Fragment Ion (m/z) - AnalyteTypical Fragment Ion (m/z) - Standard
Heptadecanoic AcidMethyl Ester (FAME)284.3Not Applicable
Heptadecanoic Acid-d5Methyl Ester (FAME)Not Applicable289.3

Liquid chromatography-mass spectrometry (LC-MS) has become a dominant platform for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of molecules without the need for derivatization. lcms.cznih.gov In LC-MS-based lipidomics, this compound is a crucial tool for ensuring quantitative accuracy. researchgate.net

One of the significant challenges in LC-MS is the phenomenon of matrix effects, where co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. scispace.com Because a deuterated internal standard like this compound has nearly identical chromatographic and ionization properties to the analyte, it is affected by the matrix in the same way. lcms.czresearchgate.net By monitoring the ratio of the analyte to the internal standard, these matrix effects can be effectively normalized.

In a typical LC-MS protocol, this compound is spiked into the sample prior to protein precipitation or liquid-liquid extraction. The extract is then injected into the LC-MS/MS system. The system is set up to monitor specific mass transitions for both the endogenous analyte and the deuterated standard, a technique known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This approach provides excellent selectivity and sensitivity for quantification.

The use of deuterated analogs like this compound is a key strategy for robust bioanalytical method validation, as recommended by regulatory agencies. nih.gov A validated method ensures that the analytical results are reliable and reproducible. The inclusion of a SIL-IS significantly enhances key validation parameters.

Accuracy and Precision: By correcting for procedural variations, SIL-IS dramatically improves the accuracy (closeness to the true value) and precision (reproducibility of measurements) of an assay. researchgate.net Assays using deuterated standards consistently show lower coefficients of variation (%CV) compared to those using structural analogs. researchgate.net

Recovery: The internal standard provides a direct measure of the efficiency of the extraction process. Since the SIL-IS and analyte behave almost identically, the recovery of the IS accurately reflects the recovery of the analyte, even if it varies between samples.

Linearity: Calibration curves constructed using the analyte/IS peak area ratio versus concentration are typically more linear and have a wider dynamic range.

Table 2: Comparison of Assay Precision With and Without a Deuterated Internal Standard (Illustrative Data)

ParameterMethod with Structural Analog ISMethod with Deuterated IS
Intra-assay Precision (%CV)7.6% - 9.7%2.7% - 5.7%
Inter-assay Precision (%CV)< 15%< 10%
Accuracy (% Bias)± 15%± 5%
(Data based on findings presented in clinical chemistry studies comparing different internal standard types) researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Techniques Facilitated by this compound

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for chemical measurement, capable of providing results traceable to the International System of Units (SI). nih.govepa.gov This high-accuracy technique relies on the use of isotopically enriched standards, such as this compound.

The principle of IDMS involves adding a precisely known amount of the isotopically labeled standard (the "spike") to a precisely weighed sample. epa.gov The labeled standard and the natural analyte are allowed to equilibrate, creating a homogenous mixture. The mass spectrometer is then used to measure the ratio of the natural isotope abundance to the altered isotope abundance. Because the amount of added spike is known, the initial amount of the natural analyte in the sample can be calculated with very high accuracy. A key advantage of IDMS is that it does not require 100% recovery of the analyte from the sample matrix, as the isotope ratio of the recovered portion is identical to the ratio in the entire equilibrated sample. This makes IDMS exceptionally robust and less susceptible to many sources of analytical error. researchgate.net

Chromatographic Enhancements and Retention Time Shifting Induced by Deuterium Labeling

While deuterated standards are chemically very similar to their protium (B1232500) analogs, subtle physical differences can lead to observable chromatographic effects. The most common phenomenon is a slight shift in retention time, known as the chromatographic isotope effect. nih.gov

In most cases, particularly in reversed-phase liquid chromatography and gas chromatography, deuterated compounds elute slightly earlier than their non-deuterated counterparts. nih.govskyline.msacs.org This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to a marginal decrease in the molecule's van der Waals volume and polarizability. cchmc.org In reversed-phase LC, where separation is based on hydrophobic interactions with the stationary phase, the slightly less interactive deuterated molecule spends less time in the stationary phase and therefore elutes sooner. acs.org

This retention time shift is typically small, often only a matter of seconds, but it is an important factor to consider during method development. chromforum.org The chromatographic peaks of the analyte and the internal standard may not be perfectly co-eluting. Analytical software and integration parameters must be set to correctly identify and integrate both peaks to ensure accurate quantification. skyline.ms

Table 3: Illustrative Chromatographic Isotope Effect (hdIEc)

Analyte PairChromatographic SystemRetention Time (H-analog)Retention Time (D-analog)Isotope Effect (t_R(H) / t_R(D))
Metformin / d6-MetforminGC-MS3.60 min3.57 min1.0084
Fatty Acid-PFB EstersGC-MSVariesVaries1.0009 - 1.0020
(Data adapted from studies on chromatographic H/D isotope effects) nih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl Heptadecanoate D5

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl Heptadecanoate-d5

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. In the case of this compound, NMR is instrumental in confirming the position and incorporation of the deuterium (B1214612) atoms.

The substitution of protons with deuterium atoms in the ethyl group of ethyl heptadecanoate leads to observable changes in the ¹H and ¹³C NMR spectra. In ¹H NMR, the signal corresponding to the ethyl group's methylene (B1212753) protons (typically around 4.12 ppm) and methyl protons (around 1.25 ppm) in the non-deuterated compound would be absent or significantly reduced in intensity in the deuterated analogue. aocs.orgaocs.org The remaining proton signals of the heptadecanoyl chain would exhibit slight upfield shifts, a phenomenon known as a deuterium-induced isotope shift. These shifts are typically small, on the order of a few parts per billion (ppb).

In ¹³C NMR, the carbons directly bonded to deuterium will experience a significant change in their resonance. The C-D bond will cause the carbon signal to appear as a multiplet due to ¹J(C,D) coupling, and the chemical shift will be shifted upfield compared to the corresponding C-H in the unlabeled compound. The signals of carbons further away from the deuterated site will also experience smaller upfield isotope shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl Heptadecanoate and Expected Observations for this compound

Functional Group Predicted Chemical Shift (ppm) in Ethyl Heptadecanoate Expected Observation in this compound
CH₃ (terminal) ~ 0.88 (t) Unchanged
(CH₂)n ~ 1.2-1.4 (m) Unchanged
CH₂ (β to C=O) ~ 1.65 (m) Unchanged
CH₂ (α to C=O) ~ 2.35 (t) Unchanged
O-CH₂-CH₃ ~ 4.12 (q) Signal absent or significantly reduced

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl Heptadecanoate and Expected Observations for this compound

Carbon Position Predicted Chemical Shift (ppm) in Ethyl Heptadecanoate Expected Observation in this compound
C=O ~ 174 Minor upfield shift
O-CH₂ ~ 60 Significant upfield shift, multiplet due to C-D coupling
O-CH₂-CH₃ ~ 14 Significant upfield shift, multiplet due to C-D coupling
CH₂ (α to C=O) ~ 34 Minor upfield shift
Other CH₂ ~ 22-32 Minor upfield shifts

Advanced NMR techniques provide further confirmation of the structure of this compound. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), would definitively show the absence of correlation peaks for the protons of the ethyl group with their corresponding carbons, confirming the deuteration at this position. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is another valuable tool that separates NMR signals based on the diffusion coefficient of the molecules. researchgate.net In a mixture, a DOSY experiment would show all signals belonging to this compound aligning at the same diffusion coefficient, confirming that all observed signals originate from the same molecule. This technique is particularly useful for assessing the purity of the deuterated compound.

Mass Spectrometry (MS) Fragmentation Analysis and Isotopic Signature Determination of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₉H₃₃D₅O₂), the expected exact mass would be approximately 303.3259 amu. scbt.com This precise mass measurement allows for the unambiguous determination of its elemental formula, confirming the incorporation of five deuterium atoms.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of fatty acid esters in MS is well-characterized. researchgate.net Common fragmentation pathways include the McLafferty rearrangement and alpha-cleavage.

For this compound, the fragmentation pattern would be expected to show characteristic losses that account for the deuterated ethyl group. For instance, the loss of the ethoxy-d5 radical (•OCD₂CD₃) would result in a fragment ion corresponding to the heptadecanoyl cation. The presence of fragment ions containing the d5-ethyl group would be shifted by +5 mass units compared to the corresponding fragments in the unlabeled compound.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted) Identity of Fragment
303.33 [M]⁺ (Molecular Ion)
255.26 [M - •OCD₂CD₃]⁺
101.06 [CD₃CD₂O=C(OH)]⁺ (McLafferty rearrangement ion)

Vibrational Spectroscopy (IR and Raman) for Characterizing Deuterium Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the vibrations of its bonds. The substitution of hydrogen with deuterium has a significant and predictable effect on the vibrational spectra.

The most prominent feature in the IR and Raman spectra of this compound would be the appearance of C-D stretching vibrations. These bands are typically found in the "silent region" of the spectrum, around 2050-2300 cm⁻¹, where C-H stretching vibrations are absent. nih.gov The exact position of these C-D stretching bands would depend on the specific vibrational modes (symmetric and asymmetric stretches) of the -CD₂- and -CD₃ groups.

In addition to the appearance of C-D stretches, the C-H stretching vibrations of the heptadecanoyl chain (typically in the 2850-2960 cm⁻¹ region) would remain. Other characteristic peaks for the ester functional group, such as the C=O stretch (around 1740 cm⁻¹) and C-O stretches (in the 1000-1300 cm⁻¹ region), would be largely unaffected by the deuteration of the ethyl group. orgchemboulder.com The study of these isotopic effects provides definitive evidence for the incorporation of deuterium into the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretch (alkyl) 2850 - 2960
C=O stretch (ester) ~ 1740
C-O stretch (ester) 1000 - 1300

Mechanistic and Pathway Elucidation Studies Utilizing Ethyl Heptadecanoate D5

Tracing Metabolic Fluxes in In Vitro and Ex Vivo Biological Systems

Metabolic flux analysis is a critical technique for understanding the dynamic operation of metabolic networks. nih.govescholarship.org Isotope-assisted metabolic flux analysis (iMFA) utilizes isotopically labeled substrates, such as Ethyl Heptadecanoate-d5, to track the flow of atoms through metabolic pathways. nih.gov By measuring the incorporation of deuterium (B1214612) from this compound into various metabolites, researchers can quantify the rates of intracellular reactions. researchgate.net

This compound is an invaluable tracer for studying the intricate pathways of lipid biosynthesis (anabolism) and breakdown (catabolism). When introduced into in vitro or ex vivo systems, such as cultured cells or tissue preparations, the deuterated ethyl ester is metabolized, and its deuterium atoms are incorporated into newly synthesized lipids or released during catabolic processes. nih.gov

In studies of lipid biosynthesis, the deuterium label from this compound can be tracked into various lipid species, including triglycerides, phospholipids (B1166683), and cholesterol esters. This allows for the quantification of the contribution of exogenous fatty acids to the cellular lipid pool. For example, hepatoma cells exposed to ethanol (B145695) have been shown to utilize endogenous fatty acids to form fatty acid ethyl esters. nih.gov While not directly using the d5 variant, this demonstrates the principle of tracing fatty acid metabolism.

Conversely, in catabolic studies, the breakdown of this compound can be monitored by measuring the release of deuterated breakdown products. This provides insights into the activity of lipases and other enzymes involved in fatty acid oxidation.

Below is an illustrative data table showing hypothetical results from an in vitro experiment tracing the incorporation of deuterium from this compound into different lipid classes in cultured hepatocytes.

Lipid ClassDeuterium Incorporation (nmol/mg protein)Percentage of Total Incorporation
Triglycerides15.260.8%
Phospholipids7.530.0%
Cholesterol Esters2.39.2%

This is a hypothetical data table for illustrative purposes.

Deuterated fatty acid esters like this compound can be employed to investigate the substrate specificity of enzymes involved in lipid metabolism. nih.gov Enzymes often exhibit a high degree of selectivity for their substrates. youtube.com By competing with its non-deuterated counterpart or other fatty acid esters, this compound can help determine the preference of an enzyme for different chain lengths and saturation levels.

For instance, a study on bacterial wax ester synthases demonstrated the broad substrate range of these enzymes, which are of interest for producing compounds like fatty acid ethyl esters. nih.gov While this study did not specifically use this compound, it highlights the methodology where different fatty acyl-CoA substrates are tested. A similar approach with deuterated esters could refine our understanding of these preferences.

The following table illustrates a hypothetical competitive assay to determine the substrate specificity of a lipase (B570770).

SubstrateEnzyme Activity (U/mg protein)
Ethyl Heptadecanoate120
This compound118
Ethyl Oleate150
Ethyl Palmitate135

This is a hypothetical data table for illustrative purposes.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. wikipedia.orgnih.gov It is defined as the ratio of the reaction rate of a substrate with a light isotope to that of a substrate with a heavy isotope (kL/kH). By measuring the KIE of reactions involving this compound, researchers can gain insights into the rate-limiting steps and the nature of transition states.

Primary kinetic isotope effects are observed when a bond to the isotope is broken in the rate-determining step of a reaction. wikipedia.org For this compound, a primary KIE would be expected if a C-D bond is cleaved during the rate-limiting step of its biotransformation, for example, during desaturation or hydroxylation reactions catalyzed by cytochrome P450 enzymes.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage but affects the vibrational frequencies of the transition state. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable information about the reaction mechanism. For instance, a secondary KIE might be observed in the hydrolysis of this compound if the deuterium atoms influence the stability of the transition state of the ester cleavage.

The table below presents hypothetical KIE values for the enzymatic hydroxylation of this compound.

ParameterValue
kH (rate with Ethyl Heptadecanoate)2.5 x 10⁻³ s⁻¹
kD (rate with this compound)1.0 x 10⁻³ s⁻¹
Primary KIE (kH/kD)2.5

This is a hypothetical data table for illustrative purposes.

The magnitude of the KIE can provide significant clues about the reaction mechanism. A large primary KIE (typically >2 for deuterium) suggests that the C-H (or C-D) bond is being broken in the rate-limiting step. A KIE close to 1 suggests that C-H bond cleavage is not rate-determining.

Deuterium Labeling as a Probe for Understanding Reaction Intermediates

Deuterium labeling, as with this compound, is a well-established technique for probing the existence and nature of reaction intermediates. researchgate.netresearchgate.net By tracking the position of the deuterium atoms in the products of a reaction, it is possible to infer the structure of transient intermediates that are not directly observable.

Application of this compound in Environmental Fate and Biodegradation Research as a Tracer

While the use of stable isotope-labeled compounds as tracers is a well-established technique in environmental science, specific research detailing the application of this compound in environmental fate and biodegradation studies is not extensively documented in publicly available scientific literature. However, based on the principles of isotope tracing and the known behavior of similar long-chain fatty acid esters, its potential utility as a tracer can be outlined.

Deuterium-labeled compounds such as this compound are valuable tools for environmental research due to the ability to distinguish them from their naturally occurring, non-labeled counterparts. This allows for precise tracking of the compound's movement, transformation, and ultimate fate in complex environmental matrices like soil and water.

In a hypothetical environmental fate and biodegradation study, this compound could be introduced into a controlled environmental microcosm (e.g., a soil or sediment sample) to simulate its behavior in a natural ecosystem. Over time, samples would be collected and analyzed to determine the concentration and chemical form of the deuterated compound.

Potential Research Applications:

Transport and Distribution: Researchers could track the movement of this compound between different environmental compartments, such as its partitioning from the water column to sediment, or its uptake by microorganisms.

Biodegradation Pathway Elucidation: By identifying the deuterated metabolites formed during the breakdown of this compound, scientists could piece together the specific biochemical pathways involved in its degradation. This could involve processes such as hydrolysis of the ester bond followed by beta-oxidation of the resulting fatty acid.

Quantification of Degradation Rates: The rate at which the concentration of this compound decreases over time can be used to calculate its biodegradation rate constant and half-life in a particular environment. This data is crucial for environmental risk assessment.

Hypothetical Biodegradation Data:

The following table represents a hypothetical dataset from a study investigating the aerobic biodegradation of this compound in a soil matrix. This data is for illustrative purposes only, as specific studies on this compound were not found.

Time (Days)This compound Remaining (%)Primary Deuterated Metabolite (Heptadecanoic acid-d5) (%)Mineralization to CO2 (%)
010000
775205
14503515
28204040
5651580

Summary of Research Findings:

In the absence of direct research on this compound, findings for other long-chain fatty acid esters suggest they are generally susceptible to biodegradation in the environment. The primary mechanism of degradation is expected to be initiated by microbial lipases that hydrolyze the ester linkage, releasing the alcohol and the fatty acid. The fatty acid would then likely be further metabolized through the beta-oxidation pathway. The deuterated label in this compound would be instrumental in confirming these pathways and quantifying the rates of these processes without interference from background levels of similar unlabeled compounds.

Advanced Computational and Theoretical Studies on Ethyl Heptadecanoate D5

Molecular Dynamics (MD) Simulations of Deuterated Lipid Esters

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In the context of deuterated lipid esters like Ethyl Heptadecanoate-d5, MD simulations provide molecular-level insights that are often inaccessible through experimental techniques alone. acs.org These simulations are instrumental in understanding how deuteration affects the behavior of lipids within complex biological systems, such as cell membranes and lipid droplets. nih.govnih.gov

Researchers utilize MD simulations to explore phenomena including the organization of lipid bilayers, the conformation of lipid molecules, and the effects of isotopic labeling on phase transitions. nih.govnih.gov For instance, studies have shown that deuteration of the acyl chains in phospholipids (B1166683) can lower the gel-to-fluid phase transition temperature by a measurable amount. nih.gov Atomistic MD simulations can model systems like a high-density lipoprotein-sized lipid droplet, revealing how cholesteryl esters and phospholipids are organized, with esters located in the core. nih.gov Such simulations often employ sophisticated force fields (e.g., CHARMM, Martini) and software packages (e.g., GROMACS) to achieve a balance between computational accuracy and efficiency. nih.govaip.org

The insights gained from these simulations are critical for the correct interpretation of experimental data from techniques like neutron scattering, where deuteration is used for contrast variation to elucidate membrane structure. nih.govill.eu Simulations can reveal subtle structural changes, such as a reduction in bilayer thickness with deuterated chains or an increase with deuterated headgroups, which are crucial for building accurate models of cellular membranes. nih.gov

Table 1: Parameters and Findings in MD Simulations of Lipid Systems

Simulation FocusSystem ComponentsSimulation Software/Force FieldKey Findings
Effect of Deuteration on Phase BehaviorDSPC, DPPC, DMPC, DOPC (protiated vs. deuterated)Not Specified in SourceChain deuteration lowers the gel-fluid phase transition temperature by 4.3 ± 0.1 °C. nih.gov
Structure of HDL-sized Lipid DropletPalmitoyl-oleoyl-phosphatidylcholine (POPC), Cholesteryl Oleate (CO)GROMACSCholesteryl esters are located in the core of the spherical droplet; orientation changes near the phospholipid monolayer. nih.gov
Cholesterol-Rich MembranesPhospholipids, CholesterolCoarse-Grained (CG) Force Field, CHARMM36MD simulations can quantitatively predict structural changes induced by cholesterol, such as changes in electron density profiles and area per lipid. aip.org
General Lipid DropletsTriacylglycerol (TG), Phospholipids (PL)CHARMM, MARTINI, SDKSimulations provide insight into LD biogenesis and the conformation of TG molecules at the droplet surface. acs.org

Quantum Chemical Calculations for Predicting Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are essential for predicting and interpreting the spectroscopic characteristics of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model molecular geometries, vibrational frequencies (infrared and Raman spectra), and other electronic properties. researchgate.net

For deuterated compounds, these calculations are particularly valuable. The change in mass from hydrogen to deuterium (B1214612) significantly alters vibrational frequencies. Quantum chemical calculations can predict these isotopic shifts with high accuracy, aiding in the assignment of complex experimental spectra. For example, the C-D stretching region in Raman spectra is a sensitive probe of the hydrocarbon chain conformation in lipid membranes, and theoretical calculations can help decipher these spectral features. nih.gov

Furthermore, these computational approaches can be used to explore potential reaction pathways and transition states. By calculating the energies of reactants, intermediates, and products, researchers can determine the thermodynamics and kinetics of metabolic reactions involving fatty acid esters. This provides a theoretical framework for understanding how these molecules are processed in biological systems. cmst.eu The calculated properties, such as bond lengths and angles, provide a detailed structural model that complements experimental data. researchgate.net

Bioinformatic and Chemometric Approaches for Interpreting Isotope Tracer Data

This compound is used as a stable isotope tracer to study fatty acid metabolism. nih.govnih.gov In these experiments, the deuterated compound is introduced into a biological system, and its journey through various metabolic pathways is tracked using mass spectrometry (MS) techniques, such as gas chromatography-MS (GC-MS) or liquid chromatography-MS (LC-MS). nih.govresearchgate.net This approach allows for the quantitative evaluation of metabolic fluxes, including fatty acid synthesis, uptake, and oxidation. nih.govnih.gov

The data generated from these lipidomics studies are vast and complex, necessitating the use of advanced bioinformatic and chemometric tools for interpretation. researchgate.net Raw MS data must be processed to correct for the natural abundance of isotopes and to identify the mass isotopomer distributions of the labeled fatty acids. researchgate.net

Bioinformatic approaches are crucial for several key tasks:

Lipid Identification: Tools are needed to accurately identify and quantify thousands of lipid species from complex MS data. researchgate.net

Pathway Analysis: Once lipids are identified, their changing levels and isotopic labeling patterns are mapped onto known metabolic pathways to understand the effects of a given stimulus or disease state. researchgate.netresearchgate.net

Data Integration: Integrating lipidomics data with other 'omics' data (e.g., proteomics, genomics) provides a more holistic view of the biological system. researchgate.net

Chemometric methods and machine learning are also being applied to analyze the complex datasets, helping to identify patterns and biomarkers that might not be apparent through traditional analysis. mdpi.com These computational strategies are essential for extracting meaningful biological insights from the wealth of data produced in isotope tracing experiments. researchgate.net

Development of Predictive Models for the Behavior of Deuterated Fatty Acid Esters

Predicting the physical and chemical behavior of fatty acid esters is crucial for their application in various fields. nih.govresearchgate.net Recently, machine learning (ML) and other data-driven approaches have been employed to develop models that can accurately predict the properties of fatty acid ethyl esters (FAEEs) under different conditions. nih.govnih.gov

These predictive models are built using large datasets of experimental data. nih.govresearchgate.net Input features for the models typically include molecular properties (e.g., molecular weight, elemental composition) and physical conditions (e.g., temperature, pressure). nih.govnih.gov Various ML algorithms are tested and validated to find the most accurate model for predicting a specific output property, such as density or speed of sound. nih.govnih.gov

Studies have shown that algorithms like Support Vector Regression (SVR) and Convolutional Neural Networks (CNN) can predict properties like density and speed of sound with high accuracy, often achieving R² values greater than 0.99. nih.govnih.gov Sensitivity and SHAP (SHapley Additive exPlanations) analyses are then used to interpret these models, identifying which input features have the most significant impact on the predicted property. nih.govresearchgate.net For instance, temperature has been identified as the most dominant factor affecting the density of FAEEs. nih.govresearchgate.net These predictive frameworks offer a reliable and cost-effective alternative to extensive laboratory experiments. researchgate.net

Table 2: Performance of Machine Learning Models in Predicting FAEE Properties

Predicted PropertyMost Accurate ModelPerformance Metrics (Test Set)Most Influential FactorReference
DensitySupport Vector Regression (SVR)Not specified in source textTemperature nih.govresearchgate.net
Speed of SoundConvolutional Neural Network (CNN)R² = 0.9996, MSE = 30.39, AARE% = 0.33Pressure nih.gov

MSE: Mean Squared Error; AARE: Average Absolute Relative Error.

Future Research Directions and Unexplored Avenues for Ethyl Heptadecanoate D5

Integration of Ethyl Heptadecanoate-d5 into Multi-Omics Research Platforms

Multi-omics approaches integrate data from different molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of biological systems. nih.govnih.gov In this context, this compound is poised to become a critical component, particularly in the fields of lipidomics and metabolomics.

As a deuterated internal standard, this compound can significantly enhance the accuracy and reliability of quantitative measurements in mass spectrometry-based lipidomics. clearsynth.comwisdomlib.org Internal standards are essential for correcting variations that can occur during sample preparation and analysis, including matrix effects where other compounds in a complex sample can interfere with the detection of the analyte of interest. clearsynth.com The use of a stable isotope-labeled standard like this compound, which has chemical and physical properties nearly identical to its non-labeled counterpart, allows for precise quantification of endogenous heptadecanoic acid and its derivatives. nih.gov

Future research will likely see the inclusion of this compound in standardized panels of internal standards for large-scale multi-omics studies. This will enable more robust and reproducible lipid profiling, facilitating the discovery of novel biomarkers and the elucidation of metabolic pathways in complex diseases. The integration of high-quality lipidomics data, ensured by the use of such standards, with other omics datasets will provide deeper insights into the interplay between genes, proteins, and lipids in health and disease.

Table 1: Role of this compound in Multi-Omics

Feature Benefit in Multi-Omics
Accurate Quantification Enables precise measurement of odd-chain fatty acid levels.
Correction for Matrix Effects Improves data quality in complex biological samples like plasma. clearsynth.com
Inter-laboratory Consistency Facilitates standardization of lipidomics workflows across different research groups.

| Data Integration | Enhances the reliability of lipid data for integration with genomic and proteomic datasets. nih.gov |

Development of Novel Analytical Platforms Enhanced by this compound

The continuous evolution of analytical technology demands robust and reliable methods for validation and quality control. This compound can play a pivotal role in the development and validation of novel analytical platforms designed for high-throughput and high-sensitivity lipid analysis.

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are considered ideal because they co-elute with the analyte and compensate for variations in instrument response, such as ion suppression or enhancement. texilajournal.comresearchgate.net As new platforms, such as automated solid-phase extraction (SPE) systems and advanced mass spectrometers, are developed, this compound can serve as a benchmark for assessing method performance, including extraction efficiency, precision, and accuracy. researchgate.net

Future applications could involve its use in microfluidic devices ("lab-on-a-chip") for rapid lipid analysis from small sample volumes. In these systems, precise internal standardization is critical to achieving quantitative results. The chemical stability and known isotopic enrichment of this compound make it an excellent candidate for these emerging technologies.

Exploration of Isotopic Effects Beyond Kinetic Applications

While deuterium (B1214612) labeling is widely used to study kinetic isotope effects (KIEs) in reaction mechanisms, the physical and chemical changes resulting from substituting hydrogen with deuterium offer research opportunities beyond kinetics. nih.govnih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. rsc.org

This difference in bond properties can lead to subtle but measurable changes in molecular interactions. For example, a "chromatographic isotope effect" has been observed where deuterated compounds exhibit slightly different retention times in gas and liquid chromatography compared to their non-deuterated analogs. nih.govcchmc.org This effect arises from differences in intermolecular interactions between the analyte and the stationary phase. nih.gov

Unexplored avenues for this compound include using these isotopic effects as a probe to study non-covalent interactions. For instance, it could be used in studies of lipid-protein interactions or the dynamics of lipid membranes. The altered vibrational properties of the deuterated acyl chain could be monitored using techniques like infrared spectroscopy to reveal subtle changes in the lipid's environment upon binding or incorporation into a membrane. Furthermore, the slight difference in the physical properties of deuterated lipids could be harnessed to investigate processes sensitive to molecular packing and hydrophobic interactions. cchmc.org

Table 2: Potential Non-Kinetic Isotope Effect Applications

Application Area Principle
Lipid-Protein Binding Changes in C-D bond vibrations upon binding could serve as a spectroscopic probe.
Membrane Fluidity Studies The mass difference could subtly alter membrane dynamics, providing a tool for investigation.
Chromatographic Separations Exploiting the chromatographic isotope effect for enhanced separation of complex lipid mixtures. nih.gov

| Material Science | Deuteration can influence properties like phase transitions and photochemical stability. rsc.orgresearchgate.net |

Potential for this compound in Emerging Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.org The synthesis of isotopically labeled compounds, including this compound, is an area where green chemistry principles can be applied.

Future research will likely focus on developing more sustainable and efficient methods for deuterium labeling. nih.gov Traditional methods can sometimes require harsh reagents and produce significant waste. Emerging techniques such as flow chemistry and catalysis with recyclable materials offer pathways to synthesize deuterated compounds more efficiently and with a smaller environmental footprint. researchgate.netcolab.ws For example, using safe and readily available deuterium sources like deuterated water (D₂O) in combination with novel catalysts presents a greener alternative for producing compounds like this compound. researchgate.net

Beyond its synthesis, this compound could also be used as a tracer in environmental and green chemistry research. As a stable, non-toxic labeled compound, it could be employed to track the fate of fatty acid esters in bioremediation processes, study the metabolism of lipids in biofuel-producing algae, or validate analytical methods for monitoring pollutants in environmental samples. clearsynth.com

Q & A

Q. How is Ethyl Heptadecanoate-d5 synthesized, and what methods ensure isotopic purity?

this compound is synthesized via esterification of deuterated heptadecanoic acid (d5) with ethanol under acid catalysis. Key steps include:

  • Deuterated precursor preparation : Use deuterated fatty acids (e.g., hexadecanoic-d31 acid ) as a model, ensuring >98% isotopic purity via controlled deuteration protocols.
  • Reaction optimization : Monitor reaction kinetics using gas chromatography (GC) to track ester formation, adjusting molar ratios and temperature to maximize yield .
  • Purification : Column chromatography or distillation removes unreacted reagents. Isotopic purity is confirmed via NMR (deuterium integration at δ 1.2–1.4 ppm) and mass spectrometry (MS) to detect residual non-deuterated species .

Q. What analytical techniques are critical for characterizing this compound in metabolic studies?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies non-deuterated impurities, while ²H NMR quantifies isotopic enrichment .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Selected ion monitoring (SIM) tracks molecular ions (e.g., m/z 298 for d0 vs. m/z 303 for d5) to confirm isotopic integrity .
  • Isotopic Dilution Assays : Use deuterated esters as internal standards in lipidomics, ensuring calibration curves account for deuterium loss during sample preparation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve >99% deuterium enrichment in this compound?

Advanced synthesis requires:

  • Deuterium Source Selection : Use deuterated ethanol (CD3CD2OD) to minimize back-exchange during esterification .
  • Kinetic Studies : Apply response surface methodology (RSM) to model variables like catalyst concentration and reaction time. For example, in similar esterification reactions, initial reaction rates vary from 0.0168 to 0.0816 μmol·min⁻¹·U⁻¹ enzyme depending on substrate concentration .
  • Quality Control : Implement tandem MS/MS to detect trace impurities (<0.1%) that compromise isotopic purity .

Q. How should researchers resolve discrepancies in lipid quantification when using this compound as an internal standard?

Contradictions in data may arise from:

  • Matrix Effects : Co-eluting lipids in biological samples can suppress ionization in LC-MS. Mitigate this by spiking deuterated standards post-extraction to correct for recovery losses .
  • Deuterium Exchange : Monitor pH and temperature during sample preparation to prevent H/D exchange. Validate methods using spike-recovery experiments across multiple matrices .
  • Cross-Validation : Compare results with alternative standards (e.g., ¹³C-labeled analogs) to isolate method-specific biases .

Q. What are the challenges in using this compound for in vivo tracer studies?

Key considerations include:

  • Metabolic Stability : Deuterated esters may undergo slower hydrolysis than non-deuterated analogs, altering pharmacokinetic profiles. Conduct in vitro hydrolysis assays using liver microsomes to quantify enzymatic degradation rates .
  • Isotopic Interference : Natural abundance deuterium in biological systems (e.g., ~0.015%) requires high-resolution MS to distinguish exogenous d5 labels from background signals .
  • Tissue Distribution Studies : Use accelerator mass spectrometry (AMS) for ultra-sensitive detection of deuterated compounds in low-abundance tissues .

Methodological Tables

Q. Table 1. Key Parameters for Synthesizing this compound

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature60–70°CGC retention time tracking
Catalyst (H2SO4) Concentration2–3% (v/v)Titration for residual acid
Deuterium Enrichment≥98%²H NMR integration

Q. Table 2. Troubleshooting Data Contradictions in Lipidomics

IssueSolutionSupporting Evidence
Low recovery in spiked samplesPost-extraction spiking
Ion suppression in LC-MSDilute-and-shoot approach
H/D exchange artifactsStabilize samples at pH 5–6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.